

# Application Note & Protocol: IFN- $\gamma$ ELISA for Measuring T Cell Response Following Activation

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## Compound of Interest

Compound Name: LAG-3 cyclic peptide inhibitor C25

Cat. No.: B15614219

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Audience: Researchers, scientists, and drug development professionals.

**Introduction** Interferon-gamma (IFN- $\gamma$ ) is a pleiotropic cytokine central to the cell-mediated immune response, primarily secreted by activated T cells and Natural Killer (NK) cells.[1] Its quantification is a key metric for assessing T cell activation and function. T cell activation is a multi-step process initiated by T cell receptor (TCR) engagement (Signal 1) and co-stimulatory signals (Signal 2). This activation cascade leads to the upregulation of the high-affinity interleukin-2 receptor (IL-2R), which includes the alpha chain, also known as CD25.[2] The IL-2/IL-2R signaling pathway is crucial for T cell proliferation, differentiation, and the sustained production of effector cytokines like IFN- $\gamma$ . [3] Therefore, measuring IFN- $\gamma$  secretion is a reliable method to quantify the functional response of activated, CD25-expressing T cells.

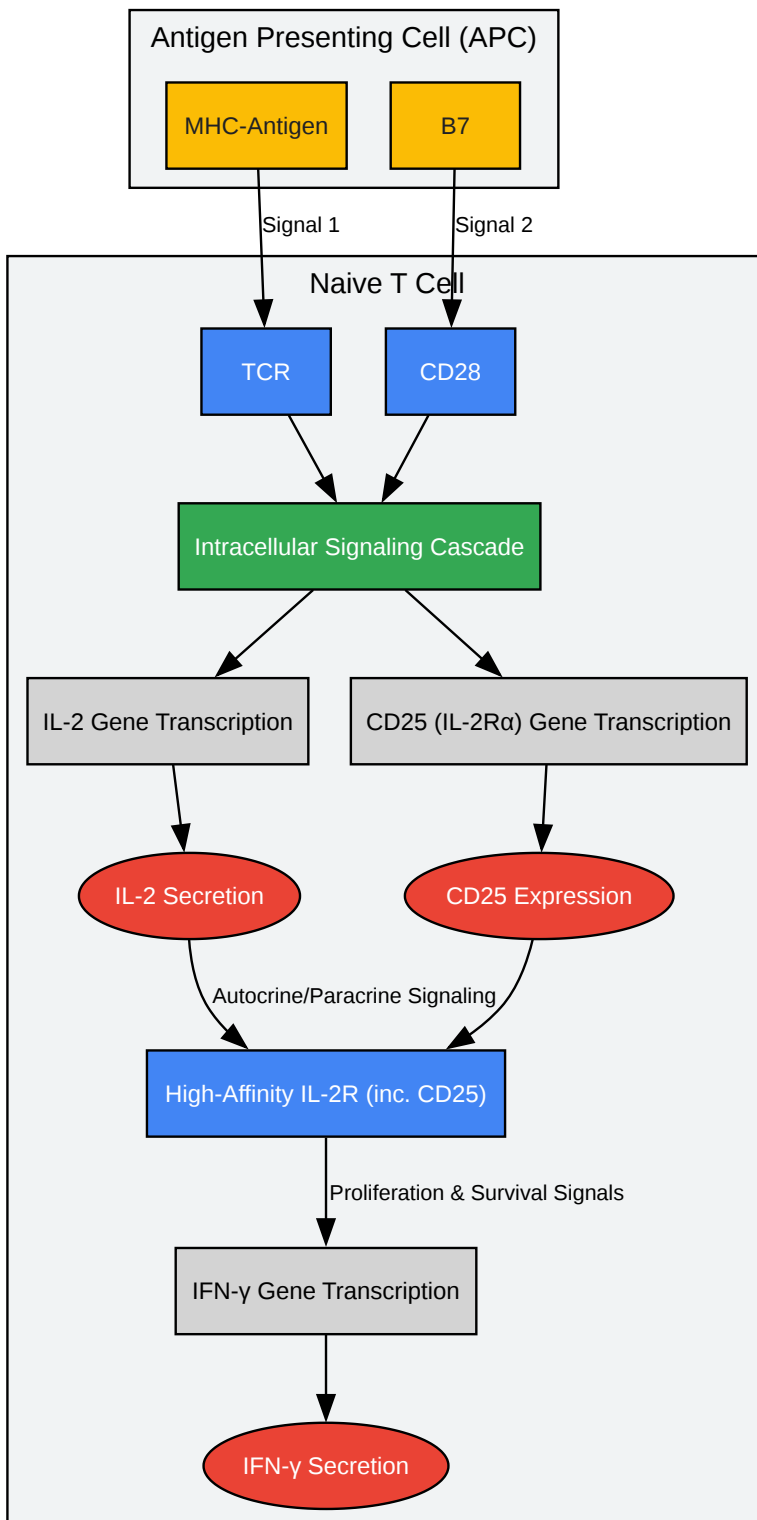
This document provides a detailed protocol for the in vitro stimulation of T cells and the subsequent quantification of secreted IFN- $\gamma$  using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

**Principle of the Assay** The sandwich ELISA quantitatively measures IFN- $\gamma$  in samples such as cell culture supernatants.[1] An anti-human IFN- $\gamma$  monoclonal antibody is pre-coated onto the wells of a microplate.[4] When the sample is added, IFN- $\gamma$  binds to this capture antibody. A

second, biotin-conjugated anti-human IFN- $\gamma$  detection antibody is then added, which binds to the captured IFN- $\gamma$ .<sup>[3]</sup> Following a wash step, Streptavidin-Horseradish Peroxidase (SA-HRP) is added, which binds to the biotin.<sup>[1]</sup> Finally, a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution is added, which is converted by the HRP enzyme into a colored product. The intensity of the color is directly proportional to the concentration of IFN- $\gamma$  in the sample. The reaction is stopped by the addition of an acid, and the absorbance is measured at 450 nm.<sup>[5]</sup>

## Signaling and Experimental Workflow

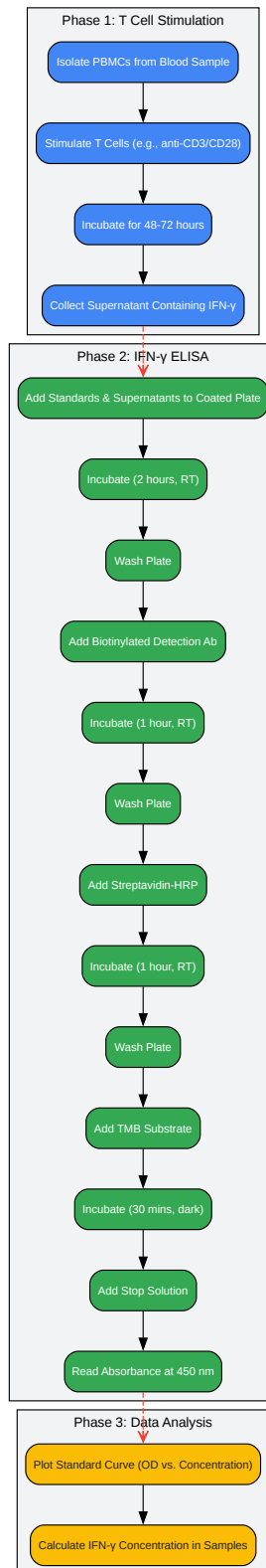
C25 (IL-2R $\alpha$ ) in T Cell Activation and IFN- $\gamma$  Production



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Caption: Role of C25 in T cell activation leading to IFN- $\gamma$  secretion.

Experimental Workflow for IFN- $\gamma$  Quantification



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Caption: Workflow from T cell stimulation to IFN- $\gamma$  data analysis.

# Experimental Protocols

## Part A: In Vitro T Cell Stimulation

This protocol describes a general method for stimulating Peripheral Blood Mononuclear Cells (PBMCs) to produce IFN- $\gamma$ .

Materials:

- Ficoll-Paque™
- RPMI-1640 medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- Human T-Cell Activation/Expansion Beads (e.g., anti-CD3/CD28)
- Phosphate Buffered Saline (PBS)
- 96-well cell culture plates

Procedure:

- Isolate PBMCs: Isolate PBMCs from whole blood using Ficoll-Paque™ density gradient centrifugation according to the manufacturer's instructions.
- Cell Counting: Wash the isolated PBMCs twice with PBS and resuspend in complete RPMI medium (RPMI-1640 + 10% FBS + 1% Penicillin-Streptomycin). Count the cells and assess viability.
- Plating: Plate the PBMCs in a 96-well round-bottom culture plate at a density of  $2 \times 10^5$  cells/well in 200  $\mu$ L of complete RPMI medium.
- Stimulation: Add T-cell activation beads (e.g., anti-CD3/CD28) at a bead-to-cell ratio of 1:1 or as recommended by the manufacturer. Set up unstimulated control wells containing only PBMCs.

- Incubation: Incubate the plate at 37°C in a humidified 5% CO<sub>2</sub> incubator for 48 to 72 hours.
- Supernatant Collection: After incubation, centrifuge the plate at 1000 x g for 10 minutes.[4] Carefully collect the cell-free supernatant.
- Storage: Assay the supernatant immediately or store aliquots at ≤ -20°C for later analysis. Avoid repeated freeze-thaw cycles.[3][4]

## Part B: IFN-γ ELISA Protocol

This is a generalized protocol based on commercially available kits. Always refer to the specific kit manual for precise volumes and incubation times.

### 1. Reagent Preparation:

- Wash Buffer (1x): Dilute the concentrated (e.g., 20x) Wash Buffer with deionized water to the final volume. If crystals are present, warm the concentrate gently until they dissolve.[5]
- IFN-γ Standard: Reconstitute the lyophilized IFN-γ standard with the provided diluent to create a stock solution (e.g., 300 pg/mL).[4] Allow it to sit for at least 15 minutes before preparing dilutions.
- Standard Curve: Perform serial dilutions of the standard stock in Standard/Sample Diluent to generate a standard curve. A typical range is 0 to 1000 pg/mL.[1]
- Detection Antibody & SA-HRP: Dilute the concentrated Biotinylated Detection Antibody and Streptavidin-HRP in their respective diluents shortly before use.

### 2. Assay Procedure:

- Add Standards and Samples: Add 100 μL of each standard, sample, and blank (Standard/Sample Diluent) to the appropriate wells of the antibody-coated microplate.[6] Cover with a plate sealer.
- First Incubation: Incubate for 2 hours at room temperature.[4]
- Wash: Aspirate the liquid from each well. Wash the wells 3-5 times with 200-300 μL of 1x Wash Buffer per well.[4][6] After the final wash, invert the plate and tap it firmly on absorbent

paper to remove any remaining buffer.

- Add Detection Antibody: Add 100  $\mu$ L of the diluted Biotinylated Detection Antibody to each well. Cover with a new plate sealer.
- Second Incubation: Incubate for 1 hour at room temperature.[4]
- Wash: Repeat the wash step as described in step 3.
- Add Streptavidin-HRP: Add 100  $\mu$ L of diluted Streptavidin-HRP solution to each well. Cover with a new plate sealer.
- Third Incubation: Incubate for 1 hour at room temperature.[4]
- Wash: Repeat the wash step as described in step 3.
- Develop Color: Add 100  $\mu$ L of TMB Substrate to each well. Incubate for 15-30 minutes at room temperature in the dark.[4] Monitor for color development.
- Stop Reaction: Add 50-100  $\mu$ L of Stop Solution to each well. The color will change from blue to yellow.
- Read Plate: Read the optical density (OD) of each well within 30 minutes at 450 nm using a microplate reader. A reference wavelength of 570 nm or 620 nm can be used for correction if available.[4][5]

### 3. Data Analysis:

- Average Duplicates: Calculate the average OD for each set of duplicate standards, controls, and samples.
- Standard Curve: Subtract the mean OD of the zero standard (blank) from all other OD values. Plot the mean OD for each standard on the y-axis against its concentration on the x-axis. A log-log or four-parameter logistic (4-PL) curve fit is often recommended.
- Calculate Sample Concentration: Use the standard curve to determine the IFN- $\gamma$  concentration in each sample. Multiply the result by the dilution factor if samples were diluted.

## Data Presentation

Table 1: Example IFN- $\gamma$  Standard Curve Data

Standard Concentration (pg/mL)	Mean OD (450 nm)
1000	2.458
500	1.652
250	0.988
125	0.551
62.5	0.305
31.25	0.176
15.6	0.112
0 (Blank)	0.050

Note: These values are for illustration only. Actual OD readings will vary.

Table 2: Expected IFN- $\gamma$  Values

Sample Type	Condition	Expected IFN- $\gamma$ Range
Human Serum	Healthy Donors	<1.5 to 168 pg/mL (mean ~10.4 pg/mL)[5]
Cell Culture Supernatant	Unstimulated PBMCs	<50 pg/mL[7]
Cell Culture Supernatant	Stimulated PBMCs	>100 pg/mL to several ng/mL[7][8]

Table 3: Troubleshooting Common ELISA Issues

Problem	Potential Cause	Suggested Solution
No or Weak Signal	Reagents expired or improperly stored.	Check expiration dates and storage conditions.[9]
Insufficient incubation time.	Ensure adherence to recommended incubation times.[10]	
Sample concentration below detection limit.	Concentrate the sample or use a more sensitive assay.[10]	
High Background	Insufficient washing.	Increase the number of washes or the soak time during washing.[9]
Detection antibody or SA-HRP concentration too high.	Optimize reagent concentrations.	
Non-specific binding.	Ensure blocking steps are performed correctly if developing your own ELISA.	
Poor Duplicates	Pipetting error.	Use calibrated pipettes and ensure consistent technique. [9]
Incomplete mixing of reagents.	Gently mix all reagents before use.	
Wells not washed uniformly.	Ensure all wells are washed with the same volume and force.	

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